Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate
Overview
Description
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is an organic compound known for its unique chemical structure and properties It is characterized by the presence of an ethyl ester group, a hydroxy group, and a methoxy group attached to a phenyl ring, along with an acrylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate typically involves the esterification of (e)-3-(2-hydroxy-6-methoxyphenyl)acrylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The acrylate moiety can be reduced to form the corresponding alkane.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-6-methoxybenzaldehyde or 2-hydroxy-6-methoxyacetophenone.
Reduction: Formation of ethyl 3-(2-hydroxy-6-methoxyphenyl)propanoate.
Substitution: Formation of derivatives with various functional groups replacing the methoxy group.
Scientific Research Applications
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups play a crucial role in its binding affinity and reactivity. The acrylate moiety can undergo Michael addition reactions, contributing to its biological and chemical activities.
Comparison with Similar Compounds
Similar Compounds
- Ethyl (e)-3-(2-hydroxyphenyl)acrylate
- Ethyl (e)-3-(2-methoxyphenyl)acrylate
- Ethyl (e)-3-(4-hydroxy-6-methoxyphenyl)acrylate
Uniqueness
Ethyl (e)-3-(2-hydroxy-6-methoxyphenyl)acrylate is unique due to the presence of both hydroxy and methoxy groups on the phenyl ring, which enhances its reactivity and potential applications. The combination of these functional groups with the acrylate moiety provides a versatile platform for various chemical transformations and biological activities.
Properties
IUPAC Name |
ethyl (E)-3-(2-hydroxy-6-methoxyphenyl)prop-2-enoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-3-16-12(14)8-7-9-10(13)5-4-6-11(9)15-2/h4-8,13H,3H2,1-2H3/b8-7+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZKYGCBXMUSLW-BQYQJAHWSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=C(C=CC=C1OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=C(C=CC=C1OC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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